12R-Lox-IN-2
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Overview
Description
12R-Lox-IN-2 is a compound known for its inhibitory effects on 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play a significant role in inflammation and other physiological processes. This compound has shown potential in research related to psoriasis and other skin-related inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12R-Lox-IN-2 involves the preparation of 2-aryl quinoline derivatives. The specific synthetic route and reaction conditions are detailed in the literature, where the compound is referred to as compound 7b . The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 12R-Lox-IN-2 primarily undergoes reactions typical of quinoline derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: The quinoline ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines or other reduced derivatives.
Scientific Research Applications
12R-Lox-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 12R-lipoxygenase and its effects on eicosanoid production.
Biology: Investigated for its role in modulating inflammatory responses in various cell types.
Medicine: Potential therapeutic applications in treating psoriasis and other inflammatory skin conditions.
Industry: May be used in the development of new anti-inflammatory drugs and skincare products .
Mechanism of Action
12R-Lox-IN-2 exerts its effects by inhibiting the activity of 12R-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to 12R-hydroxyeicosatetraenoic acid (12R-HETE), a key mediator in inflammatory processes. By inhibiting 12R-lipoxygenase, this compound reduces the production of 12R-HETE, thereby modulating inflammation. The inhibition involves the binding of this compound to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
5-LOX-IN-5: Another lipoxygenase inhibitor targeting 5-lipoxygenase.
BI-0115: A compound with inhibitory effects on lipoxygenase enzymes.
PD146176: Known for its inhibition of lipoxygenase activity.
Setileuton: A specific inhibitor of 5-lipoxygenase.
Uniqueness of 12R-Lox-IN-2: this compound is unique in its specificity for 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory processes. Its ability to inhibit the hyperproliferation of psoriatic keratinocytes and reduce the expression of inflammatory markers like Ki67 and IL-17A further highlights its potential therapeutic applications .
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-quinolin-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C19H13NO/c21-19-12-10-15(14-6-2-3-7-16(14)19)18-11-9-13-5-1-4-8-17(13)20-18/h1-12,21H |
InChI Key |
PLATVCRZPNTREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
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